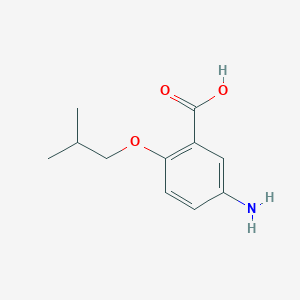

5-Amino-2-(2-methylpropoxy)benzoic acid

Description

5-Amino-2-(2-methylpropoxy)benzoic acid is a benzoic acid derivative featuring an amino group at the 5-position and a 2-methylpropoxy (isobutoxy) substituent at the 2-position. This structural configuration confers unique physicochemical and biological properties, distinguishing it from simpler benzoic acid analogs.

Properties

IUPAC Name |

5-amino-2-(2-methylpropoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7(2)6-15-10-4-3-8(12)5-9(10)11(13)14/h3-5,7H,6,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNDDZMJIYOBLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(2-methylpropoxy)benzoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 5-amino-2-hydroxybenzoic acid with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 5-Amino-2-(2-methylpropoxy)benzoic acid may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final compound is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(2-methylpropoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or nitric acid can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

Substitution: Reagents such as sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines or alcohols.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

5-Amino-2-(2-methylpropoxy)benzoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-(2-methylpropoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The 2-methylpropoxy group may enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes.

Comparison with Similar Compounds

Structural and Substituent Effects

Key Structural Features :

- Ortho-Substitution: The 2-methylpropoxy group in the ortho position contrasts with para-substituted analogs (e.g., p-tert-butylbenzoic acid in benzoxazole derivatives) .

- Amino Group: The 5-amino group differentiates it from non-amino-substituted benzoic acids (e.g., aspirin or salicylic acid), enabling participation in acid-base or coordination chemistry .

Table 1: Structural Comparison with Selected Benzoic Acid Derivatives

Toxicity and QSTR Predictions

Quantitative Structure-Toxicity Relationship (QSTR) studies on benzoic acid derivatives reveal that substituent position and connectivity indices (0JA, 1JA, JB) correlate with acute toxicity (LD50) in mice .

- Ortho vs. Para Substituents: Ortho-substituted derivatives like 5-amino-2-(2-methylpropoxy)benzoic acid may exhibit lower predicted toxicity than para-substituted analogs due to reduced molecular connectivity indices (0JA and 1JA), which influence bioavailability and metabolic pathways .

- Cross-Factor JB : The product of 0JA and 1JA (JB) is critical for toxicity; steric bulk from the 2-methylpropoxy group may lower JB, reducing acute toxicity compared to smaller substituents .

Extraction and Physicochemical Behavior

Benzoic acid derivatives with higher distribution coefficients (e.g., benzoic acid vs. acetic acid) are extracted more efficiently in emulsion liquid membranes .

Biosensor Recognition and Detection

A yeast-based biosensor (sBAD) for benzoic acid derivatives shows promiscuity dependent on substituent position: para > ortho > meta .

- Ortho-Substituted Derivatives: 5-Amino-2-(2-methylpropoxy)benzoic acid may exhibit weaker biosensor fluorescence signals compared to para-substituted analogs (e.g., p-aminobenzoic acid), limiting its utility in high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.